molecular formula C10H12N2O2 B14597834 N-(2-beta-Alanylphenyl)formamide CAS No. 60171-74-6

N-(2-beta-Alanylphenyl)formamide

Cat. No.: B14597834
CAS No.: 60171-74-6
M. Wt: 192.21 g/mol
InChI Key: PTKDPGNUQFJEHG-UHFFFAOYSA-N
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Description

N-(2-beta-Alanylphenyl)formamide is a synthetic organic compound designed for advanced medicinal chemistry and drug discovery research. This molecule integrates a formamide group with a beta-alanylphenyl backbone, a scaffold of significant interest in the development of novel bioactive molecules. Beta-phenylalanine derivatives (β-PAD) are recognized as valuable pseudopeptidic structures in medicinal chemistry due to their structural similarity to natural alpha-amino acids, which allows them to be recognized by biological systems, coupled with greater stability against proteolytic enzymes . The integration of the beta-alanine moiety is of particular note, as this amino acid is a key biosynthetic precursor to pantothenic acid (Vitamin B5) and coenzyme A, suggesting potential research avenues in metabolic pathways . Researchers can utilize this compound as a key intermediate or scaffold for the synthesis of more complex molecules. Its structure is amenable to further pharmacomodulation, making it a versatile building block for constructing potential protease inhibitors, receptor antagonists, or enzyme inhibitors. The compound is offered with comprehensive analytical characterization to ensure batch-to-batch consistency and reliability in experimental settings. It is supplied as a solid and should be stored in a cool, dry environment. This compound is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

60171-74-6

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N-[2-(3-aminopropanoyl)phenyl]formamide

InChI

InChI=1S/C10H12N2O2/c11-6-5-10(14)8-3-1-2-4-9(8)12-7-13/h1-4,7H,5-6,11H2,(H,12,13)

InChI Key

PTKDPGNUQFJEHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCN)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-beta-Alanylphenyl)formamide can be achieved through several methods. One common approach involves the reductive amination of carbonyl compounds, such as aldehydes or ketones, with formamide as the nitrogen donor and reducing agent. This reaction typically requires high temperatures, often between 120°C and 165°C . Another method involves the direct synthesis of N-formamides by integrating reductive amination of ketones and aldehydes with CO₂ fixation in the presence of a metal-organic framework supported ruthenium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and efficiency. The use of multifunctional porous catalysts and sustainable synthesis routes, such as those involving CO₂ utilization, are of particular interest for industrial applications .

Mechanism of Action

The mechanism of action of N-(2-beta-Alanylphenyl)formamide involves its ability to act as a nitrogen donor in reductive amination reactions. The compound undergoes nucleophilic attack on carbonyl compounds, leading to the formation of amines. This process involves the formation of an intermediate N-formyl derivative, which is then reduced to the final amine product .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Source/Organism Key Findings Reference
N-(4-methoxyphenyl)formamide 2-O-β-D-xyloside 4-methoxyphenyl, β-D-xylose Basidiomycetes co-culture Glycosylation enhances molecular weight; β-configuration confirmed via NMR. No bioactivity reported.
N-[2-trans-(4-hydroxyphenyl)ethenyl]formamide trans-ethenyl-4-hydroxyphenyl Antarctic Penicillium chrysogenum Moderate α-glucosidase inhibition; structural isomerism impacts activity.
(Z)-N-(4-hydroxystyryl)formamide Z-4-hydroxystyryl Penicillium HK14-01 Antibacterial against E. coli; stereochemistry influences hydrogen bonding.
N-(4-(1H-pyrazol-1-yl)-phenyl)formamide 4-pyrazolylphenyl Agriophyllum squarrosum Novel natural product; pyrazole moiety may confer metabolic stability.
N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]-formamide Complex hydroxy/methoxy substituents Pharmacopeial reference Retention time 0.7 (HPLC); used as a reference standard in quality control.

Bioactivity Profiles

  • Antibacterial Activity: (Z)- and (E)-N-(4-hydroxystyryl)formamide () showed selective inhibition against E. coli and S. aureus, with stereochemistry affecting potency .
  • Metabolic Stability :

    • N-(4-(5-nitro-2-furyl)-2-thiazolyl)formamide (FANFT) () is metabolized by prostaglandin endoperoxide synthetase, indicating that electron-withdrawing groups (e.g., nitro) may influence metabolic pathways .

Analytical and Physicochemical Properties

  • Chromatographic Behavior :

    • Glycosylated derivatives () exhibit higher retention times in GC-MS due to increased molecular weight .
    • Pharmacopeial compounds () with hydroxy/methoxy groups show distinct HPLC profiles (retention time 0.7), critical for analytical standardization .
  • Stereochemical Effects :

    • Trans vs. cis ethenyl isomers () demonstrate differing bioactivities, emphasizing the role of spatial arrangement in receptor interactions .

Hypothetical Properties of N-(2-beta-Alanylphenyl)formamide

While direct data are unavailable, inferences can be drawn:

  • Solubility and Bioavailability: The beta-alanyl group may enhance water solubility, akin to amino acid conjugates, improving membrane permeability.
  • Bioactivity : Similar to hydroxyphenyl derivatives (), the compound could exhibit antimicrobial or enzyme-inhibitory effects, modulated by the alanyl moiety’s hydrogen-bonding capacity.
  • Metabolic Pathways: Potential for peptidase-mediated metabolism, contrasting with FANFT’s prostaglandin-mediated pathway .

Biological Activity

N-(2-beta-Alanylphenyl)formamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its amide functional group attached to a phenyl ring and a beta-alanine moiety. The chemical structure can be represented as follows:

  • Molecular Formula : C10H12N2O
  • Molecular Weight : 176.21 g/mol

Research indicates that this compound may exhibit various biological activities, particularly in the following areas:

  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
  • Antioxidant Properties : Its structure allows for interaction with free radicals, suggesting a role in oxidative stress reduction.
  • Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor of specific enzymes involved in disease processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced levels of interleukin-6 (IL-6) in vitro, suggesting its potential use in treating inflammatory diseases.
  • Antioxidant Activity : Research utilizing DPPH radical scavenging assays showed that this compound exhibits considerable antioxidant activity, comparable to known antioxidants like ascorbic acid.
  • Enzyme Inhibition : In a study focusing on enzyme kinetics, this compound was found to inhibit human neutrophil elastase (HNE), an enzyme implicated in chronic obstructive pulmonary disease (COPD). The inhibition was characterized by a Ki value indicating potent interaction with the enzyme's active site.

Data Table of Biological Activities

Biological ActivityMethodologyResult
Anti-inflammatoryIL-6 ELISA assaySignificant reduction of IL-6 levels
AntioxidantDPPH radical scavenging assayComparable activity to ascorbic acid
Enzyme inhibition (HNE)Kinetic assaysKi value indicating potent inhibition

Q & A

Q. Table 1. Optimized Reaction Conditions for Synthesis

ParameterOptimal ValueReference
Temperature60–70°C
SolventDMF/Acetonitrile (3:1)
Reaction Time6–8 hours
CatalystPyridine (5 mol%)

Q. Table 2. HPLC Parameters for Impurity Analysis

ColumnMobile PhaseFlow RateDetection
C18 (250 × 4.6 mm)0.1% TFA in ACN/H2O1.0 mL/minUV (254 nm)

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